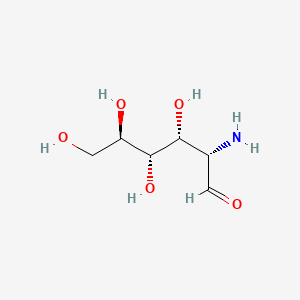
2-Amino-2-deoxymannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose. It is an amino sugar where the hydroxyl group at the second position of mannose is replaced by an amino group. This compound plays a crucial role in various biological processes and is a key component in the synthesis of glycoproteins and glycolipids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-deoxymannose typically involves the following steps:
Starting Material: Tri-O-acetyl-D-glucal is used as the starting material.
Addition of Nitrosyl Chloride: Nitrosyl chloride is added to the acetylated glycal to form an acetylated derivative of the 2-oximinohexose.
Reduction: The oxime is then reduced to an amine using zinc-copper couple in glacial acetic acid.
Acetylation: The product is acetylated to form the acetylated derivative of the 2-amino-2-deoxyhexose.
Deacetylation: Finally, deacetylation provides the crystalline hydrochloride of this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as catalytic hydrogenation and continuous flow reactors .
化学反応の分析
Types of Reactions: 2-Amino-2-deoxymannose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the oxime group to an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Nitrosyl chloride is commonly used for oxidation reactions.
Reduction: Zinc-copper couple in glacial acetic acid is used for reduction.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oximes: Formed from the oxidation of the amino group.
Amines: Formed from the reduction of oximes.
Derivatives: Various substituted derivatives can be formed through substitution reactions.
科学的研究の応用
2-Amino-2-deoxymannose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the study of glycosylation processes and cell signaling.
Medicine: Investigated for its potential in treating diseases related to glycosylation disorders.
Industry: Used in the production of pharmaceuticals and as a precursor for various biochemical compounds
作用機序
The mechanism of action of 2-amino-2-deoxymannose involves its incorporation into glycoproteins and glycolipids. It acts as a substrate for various glycosyltransferases, which transfer sugar moieties to proteins and lipids. This process is crucial for cell signaling, protein folding, and immune responses .
類似化合物との比較
2-Amino-2-deoxyglucose (D-glucosamine): Similar structure but derived from glucose.
2-Amino-2-deoxygalactose (D-galactosamine): Similar structure but derived from galactose.
2-Amino-2-deoxytalose (D-talosamine): Similar structure but derived from talose.
Uniqueness: 2-Amino-2-deoxymannose is unique due to its specific role in the synthesis of glycoproteins and glycolipids derived from mannose. Its structural properties allow it to participate in unique biochemical pathways that are not accessible to its similar compounds .
生物活性
2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose characterized by the substitution of an amino group for the hydroxyl group at the second carbon position. This compound plays significant roles in various biological processes, particularly in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity of cellular membranes. The following sections detail its biological activities, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₃NO₅
- Molecular Weight : 163.18 g/mol
- CAS Number : 14307-02-9
The structure of this compound allows it to participate in critical biochemical pathways, influencing cellular functions such as adhesion, migration, and immune response activation.
Biological Activities
1. Role in Glycosylation and Cell Signaling
This compound is integral to glycosylation processes, where it serves as a substrate for glycosyltransferases. These enzymes facilitate the transfer of sugar moieties to proteins and lipids, which is crucial for:
- Cell Signaling : Modulating signaling pathways that govern cellular responses.
- Protein Folding : Assisting in proper protein conformation necessary for biological activity.
- Immune Responses : Influencing the activity of immune cells through glycoprotein modification.
2. Inhibition of Glycosylphosphatidylinositol (GPI) Incorporation
Research indicates that this compound can inhibit the incorporation of glycosylphosphatidylinositol into proteins. This inhibition modulates various cellular functions, including:
- Cell Adhesion : Affecting how cells interact with each other and their environment.
- Cell Migration : Influencing the movement of cells during immune responses and tissue repair.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Chemical Synthesis : Utilizing reagents such as nitrosyl chloride for oxidation and zinc-copper couple for reduction to produce derivatives.
- Boron-Catalyzed Strategies : Employing silyl ether glycosyl acceptors and 2-amino sugar donors to streamline synthesis processes.
Case Studies and Research Findings
Recent studies have explored the potential therapeutic applications of this compound in treating glycosylation disorders and diseases such as cancer and microbial infections. Here are some notable findings:
特性
CAS番号 |
2636-92-2 |
|---|---|
分子式 |
C6H13NO5 |
分子量 |
179.17 g/mol |
IUPAC名 |
(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |
InChIキー |
MSWZFWKMSRAUBD-CBPJZXOFSA-N |
SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O |
Key on ui other cas no. |
14307-02-9 |
同義語 |
2-amino-2-deoxymannose D-mannosamine mannosamine mannosamine hydrochloride, (D)-isomer mannosamine, (D)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















